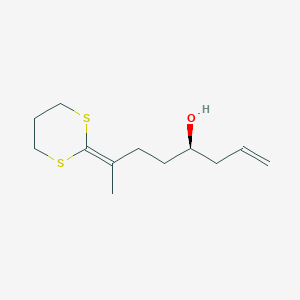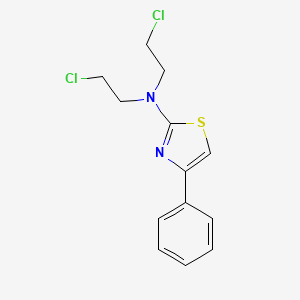
2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two chloroethyl groups and a phenyl group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- typically involves the reaction of 2-aminothiazole with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- can be scaled up by using larger reaction vessels and continuous flow reactors. The use of continuous flow reactors allows for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the compound can lead to the formation of thiazolidines.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolamines depending on the nucleophile used.
科学研究应用
2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- involves its interaction with cellular targets, leading to various biological effects. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The phenyl group enhances the compound’s ability to interact with hydrophobic regions of biological molecules, increasing its potency and selectivity.
相似化合物的比较
Similar Compounds
- 2-Thiazolamine, 5-chloro-
- 2-Thiazolamine, 5-(2,2,2-trifluoroethyl)-
Uniqueness
2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- is unique due to the presence of both chloroethyl and phenyl groups, which confer distinct chemical and biological properties. The chloroethyl groups enhance its reactivity, while the phenyl group increases its hydrophobicity and potential for biological interactions. This combination of features makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
185335-70-0 |
|---|---|
分子式 |
C13H14Cl2N2S |
分子量 |
301.2 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H14Cl2N2S/c14-6-8-17(9-7-15)13-16-12(10-18-13)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI 键 |
AQMPWYGYRCPIDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


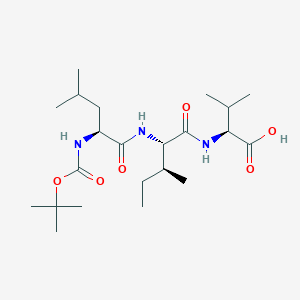
![Naphtho[2,1-b]furan-2-carbonyl azide](/img/structure/B12569290.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-(trimethylstannyl)-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12569298.png)
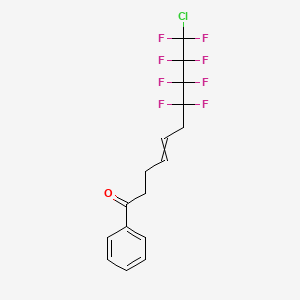
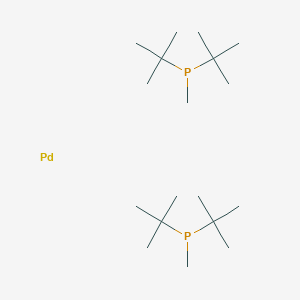
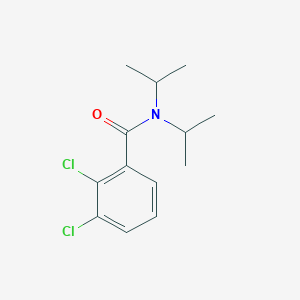
![1,1',1'',1'''-{1,4-Phenylenebis[(2-phenylethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12569324.png)
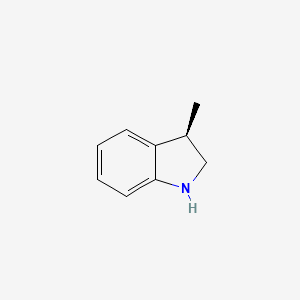

![1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12569331.png)
![Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate](/img/structure/B12569335.png)
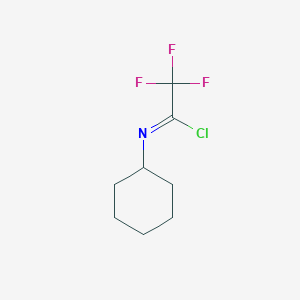
![Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane](/img/structure/B12569354.png)
